molecular formula C19H29FN2O2 B6096913 2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane

2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane

Cat. No.: B6096913
M. Wt: 336.4 g/mol
InChI Key: RIBTWEOLOHYTGT-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the fluoro group can yield the corresponding hydrocarbon.

Scientific Research Applications

2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
  • 2-[(4-Methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane

Uniqueness

2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FN2O2/c1-23-11-10-21-8-3-6-19(14-21)7-9-22(15-19)13-16-4-5-17(20)12-18(16)24-2/h4-5,12H,3,6-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBTWEOLOHYTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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